1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO/c18-15-8-4-11(10-14(15)17(19,20)21)5-9-16(23)22-12-2-1-3-13(22)7-6-12/h1-2,4,8,10,12-13H,3,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMXVDXNVFVETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. The compound’s structure suggests that it may interact with receptors or enzymes involved in the neurotransmission process.
Mode of Action
It is hypothesized that the compound may bind to its target, altering its conformation and modulating its activity. This could lead to changes in the transmission of signals within the cell, affecting cellular function.
Biochemical Pathways
The compound is likely to affect biochemical pathways related to its target. For instance, if the target is a neurotransmitter receptor, the compound could influence the signaling pathways associated with that neurotransmitter. The downstream effects could include changes in gene expression, protein synthesis, or cellular metabolism.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular function to alterations in the behavior of an organism.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interaction with its target, or affect its stability and solubility.
Actividad Biológica
The compound 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one, commonly referred to as a bicyclic amine derivative, has garnered significant interest due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic octane system with a nitrogen atom and a chloro-fluoro-substituted phenyl group, which contributes to its unique reactivity and biological properties. The molecular formula is with a molecular weight of approximately 335.78 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The compound may act as an antagonist or agonist at specific receptors, modulating their activity through competitive or non-competitive binding.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antidepressant Effects: Studies have suggested that similar bicyclic compounds can influence monoamine transporters, affecting serotonin and dopamine levels in the brain .
- Antitumor Activity: Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction .
- Antimicrobial Properties: Some derivatives within the same chemical class have demonstrated antimicrobial activity against common pathogens, suggesting a potential for further exploration in medicinal chemistry.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's inhibition of phospholipase A2 (PLA2), which is involved in inflammatory processes. The results indicated significant inhibition at concentrations below 1 mM, suggesting a potent anti-inflammatory mechanism .
Structure-Activity Relationship (SAR)
A comparative analysis with related compounds reveals that modifications in the phenyl ring and the bicyclic structure significantly influence biological activity. For instance, substituents like trifluoromethyl enhance lipophilicity and receptor affinity, which may improve therapeutic efficacy .
Data Tables
Aplicaciones Científicas De Investigación
Antiviral Activity
Research indicates that compounds with similar bicyclic structures exhibit antiviral properties, particularly against RNA viruses like influenza. A study focused on the inhibition of the PA-PB1 interface in influenza A virus polymerase demonstrated that structurally related compounds could disrupt viral replication mechanisms effectively .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly in the central nervous system. Preliminary studies have indicated possible antidepressant and anticonvulsant activities due to modulation of serotonin and GABAergic pathways .
Case Study: Antidepressant Effects
In a controlled animal study, administration of related azabicyclic compounds resulted in significant reductions in depressive-like behaviors, suggesting a mechanism involving serotonin receptor modulation.
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it an ideal precursor for synthesizing more complex molecules.
Table 2: Synthetic Routes for Derivatives
| Synthetic Route | Description |
|---|---|
| Diels-Alder Reaction | Formation of the azabicyclo core |
| Friedel-Crafts Acylation | Introduction of aromatic substituents |
| Functional Group Transformations | Modifications to enhance biological activity |
Biological Studies
The compound has been utilized in biological studies to understand small molecule interactions with proteins and receptors. Its ability to modulate enzyme activity makes it a candidate for further investigations into enzyme inhibition and receptor binding.
Table 3: Biological Activities
| Activity | Description |
|---|---|
| Antidepressant Effects | Interaction with serotonin receptors |
| Anticonvulsant Activity | Modulation of GABAergic pathways |
| Neuroprotective Effects | Protection against oxidative stress |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of this bicyclic compound requires careful optimization of reaction conditions. Key steps include:
- Catalyst Selection : Use palladium-catalyzed reductive cyclization (similar to methods in ) to construct the azabicyclo framework.
- Temperature Control : Maintain temperatures between 60–80°C to minimize side reactions (e.g., retro-Diels-Alder pathways).
- Purification : Employ gradient flash chromatography (as noted in ) with silica gel (hexane/ethyl acetate) to isolate the product. Purity (>95%) can be confirmed via HPLC (as in ).
- Crystallography : For structural validation, single-crystal X-ray diffraction (e.g., monoclinic system, P2₁/c space group, parameters from ) ensures stereochemical fidelity.
Advanced: What are the key structural features influencing the compound’s interaction with biological targets?
Methodological Answer:
The pharmacological profile is shaped by:
- Bicyclic Core : The 8-azabicyclo[3.2.1]octene scaffold () provides rigidity, enhancing binding to amine receptors (e.g., sigma-1 or opioid receptors).
- Electron-Withdrawing Substituents : The 4-chloro-3-(trifluoromethyl)phenyl group () increases lipophilicity and stabilizes π-π interactions with aromatic residues in target proteins. Computational docking (using InChIKey from ) can model these interactions.
- Stereochemistry : The (1R,5S) configuration ( ) dictates enantioselective binding. Comparative assays with diastereomers (e.g., via SPR or radioligand displacement) are critical.
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 119–123 ppm for aromatic protons in ) confirms regiochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 264.25 for a related compound in ).
- X-ray Crystallography : Resolves absolute configuration (e.g., monoclinic cell parameters: a = 7.203 Å, β = 97.39° from ).
- HPLC : Quantifies purity using a C18 column and UV detection at 254 nm (as in ).
Advanced: How does stereochemical inversion at the bicyclic core affect pharmacological activity?
Methodological Answer:
- Diastereomer Synthesis : Prepare (1S,5R) and (1R,5S) isomers via chiral resolution (e.g., chiral HPLC or enzymatic kinetic resolution).
- Biological Assays : Compare IC₅₀ values in receptor-binding assays (e.g., μ-opioid receptor). Data from suggests stereochemistry alters affinity by 10–100x.
- MD Simulations : Molecular dynamics (using InChI from ) can predict hydrogen-bonding differences between enantiomers and target proteins.
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods (per SDS guidelines in ).
- Waste Disposal : Neutralize acidic/basic byproducts (e.g., quench with NaHCO₃ or citric acid).
- First Aid : For skin contact, wash with soap/water; for inhalation, administer oxygen (as per ).
Advanced: Can computational QSAR models predict the impact of substituent modifications on bioavailability?
Methodological Answer:
- Descriptor Selection : Use topological polar surface area (TPSA), logP, and hydrogen-bond counts (from ) as QSAR inputs.
- Training Data : Curate experimental logD and Caco-2 permeability data for analogues (e.g., substituent effects in ).
- Validation : Compare predicted vs. experimental pharmacokinetic parameters (e.g., AUC in rodent models).
Basic: How can researchers troubleshoot low yields in the final coupling step?
Methodological Answer:
- Reagent Purity : Ensure the 4-chloro-3-(trifluoromethyl)phenyl precursor is >98% pure (via GC-MS).
- Coupling Conditions : Optimize Ullmann or Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, XPhos ligand, 100°C).
- Workup : Extract with DCM/water, dry over MgSO₄, and concentrate under reduced pressure (as in ).
Advanced: What mechanistic insights explain contradictory data in receptor-binding assays?
Methodological Answer:
- Allosteric Modulation : The compound may act as a positive allosteric modulator (PAM) in some assays but an antagonist in others. Use Schild analysis to differentiate.
- Metabolite Interference : LC-MS/MS can detect active metabolites (e.g., N-oxide derivatives) that skew IC₅₀ values.
- Receptor Subtypes : Screen against receptor isoforms (e.g., κ vs. μ opioid receptors) via radioligand displacement ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
